GPR35 Antagonism: Confirmed Inactive vs. ML145 (IC₅₀ 20.1 nM) in Primary Screening
In a primary GPR35 antagonism assay (ECBD assay EOS300038), N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide was classified as inactive. In contrast, the reference GPR35 antagonist ML145 (CID-2286812) exhibits an IC₅₀ of 20.1 nM against human GPR35 with >1000-fold selectivity over GPR55 . This binary activity difference establishes that the furan-2-ylmethyl-piperidine-thiophene sulfonamide scaffold does not recapitulate the pharmacophore requirements for GPR35 antagonism [1].
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive (primary assay) |
| Comparator Or Baseline | ML145: IC₅₀ = 20.1 nM (human GPR35) |
| Quantified Difference | Qualitative binary: inactive vs. 20.1 nM |
| Conditions | ECBD primary GPR35 antagonism assay (target: G-protein coupled receptor 35, assay ID EOS300038) |
Why This Matters
For GPR35-targeted screening campaigns, selecting this compound avoids false-positive resource expenditure on an inactive chemotype, directly informing library procurement decisions.
- [1] ECBD Entry EOS74186: GPR35 antagonism primary assay result — inactive. View Source
